{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile
Description
Properties
CAS No. |
14185-80-9 |
|---|---|
Molecular Formula |
C18H19ClN2O2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-[4-[bis(2-hydroxyethyl)amino]phenyl]-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-5-1-14(2-6-16)18(13-20)15-3-7-17(8-4-15)21(9-11-22)10-12-23/h1-8,18,22-23H,9-12H2 |
InChI Key |
RLIIAINQSHRSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediates
Condensation of 2-Nitro-4-chlorobenzyl Derivatives with p-Chlorobenzyl Cyanide
A patented method describes the condensation of 2-nitro-4-chlorobenzyl derivatives with p-chlorobenzyl cyanide in an alcoholic medium under alkaline conditions. This reaction forms 4-chlorophenyl-α-(2-chloro-4-hydroxyimino-5-alkyl-2,5-cyclohexadien-1-ylidene)acetonitrile intermediates, which are subsequently reduced in situ by alkali metal sulfides or hydrogensulfides at reflux temperature to yield the corresponding amino-substituted acetonitriles without isolating the intermediate oxime (DE3340348A1).
| Step | Reactants | Conditions | Product Type | Notes |
|---|---|---|---|---|
| 1 | 2-Nitro-4-chlorobenzyl derivative + p-chlorobenzyl cyanide | Alcoholic medium, alkali present | Oxime intermediate | No isolation, in situ reduction |
| 2 | Oxime intermediate + alkali metal sulfide/hydrogensulfide | Reflux temperature | Amino-substituted acetonitrile | Efficient conversion |
One-Pot Synthesis via Hydrazine Hydrate Reduction
A Chinese patent (CN103172537A) introduces an efficient one-pot method for preparing 2-(4-amino-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, a close analogue structurally related to the target compound. This method involves:
- Condensation of chlorobenzyl cyanide with 4-chloro-2-nitrotoluene.
- pH adjustment of the reaction mixture to 6–7.
- Reduction using hydrazine hydrate in the presence of a catalyst and carrier at 60–80 °C.
This process avoids intermediate isolation, streamlining synthesis and improving yield and purity.
| Parameter | Details |
|---|---|
| Raw materials | Chlorobenzyl cyanide, 4-chloro-2-nitrotoluene |
| Reaction type | One-pot condensation and reduction |
| pH | Adjusted to 6–7 |
| Reduction agent | Hydrazine hydrate |
| Temperature | 60–80 °C |
| Catalyst | Metal catalyst with carrier |
| Yield and purity | Improved due to one-pot approach |
Comparative Analysis of Preparation Methods
| Feature | DE3340348A1 Method | CN103172537A One-Pot Method | US4900869A Multi-Step Method |
|---|---|---|---|
| Reaction type | Two-step condensation and in situ reduction | One-pot condensation and reduction | Multi-step sulfonamide formation, alkylation, cleavage |
| Key reagents | 2-nitro-4-chlorobenzyl derivatives, alkali metal sulfides | Chlorobenzyl cyanide, hydrazine hydrate, catalyst | 4-amino-1-chloro-2-nitrobenzene, sulfonyl chlorides, ethyl iodide, monoethanolamine |
| Temperature range | Reflux in alcoholic medium | 60–80 °C | 95–130 °C (sulfuric acid cleavage) |
| Isolation of intermediates | No intermediate isolation | No intermediate isolation | Isolation and purification at multiple stages |
| Yield and efficiency | High yield, efficient reduction | Improved yield due to one-pot process | Moderate yields, complex purification |
| Functional group introduction | Reduction of oxime intermediate | Hydrazine reduction of nitro group | Alkylation and amination for hydroxyethyl groups |
Research Findings and Notes
- The in situ reduction of oxime intermediates in alcoholic media using alkali metal sulfides provides a clean conversion to amino-substituted acetonitriles, minimizing side reactions and purification steps.
- The one-pot hydrazine hydrate reduction method simplifies the synthetic workflow, reducing reaction time and solvent use while maintaining high purity and yield.
- The multi-step sulfonamide approach allows precise installation of bis(2-hydroxyethyl)amino groups but requires careful control of reaction conditions, especially during sulfonyl cleavage with sulfuric acid, to avoid decomposition.
- Purification techniques such as recrystallization from ethanol/water or benzene and extraction with ethyl acetate are critical for obtaining high-purity final products in all methods.
- The choice of catalyst and carrier in hydrazine reduction significantly influences the reaction rate and selectivity.
Summary Table of Preparation Conditions and Yields
| Method | Key Step | Reagents | Temp (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| DE3340348A1 | Condensation + in situ reduction | 2-nitro-4-chlorobenzyl + p-chlorobenzyl cyanide + alkali metal sulfide | Reflux | Not specified | High | No intermediate isolation |
| CN103172537A (One-pot) | Condensation + hydrazine reduction | Chlorobenzyl cyanide + 4-chloro-2-nitrotoluene + hydrazine hydrate + catalyst | 60–80 | Not specified | Improved | pH adjusted 6–7, catalyst use |
| US4900869A (Multi-step) | Sulfonamide formation, alkylation, cleavage | 4-amino-1-chloro-2-nitrobenzene + benzene sulfochloride + ethyl iodide + monoethanolamine + sulfuric acid | 95–130 | 15–25 min | Moderate | Multiple purification steps |
Chemical Reactions Analysis
Types of Reactions
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the bis(2-hydroxyethyl)amino moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate cellular signaling pathways by interacting with key proteins involved in signal transduction. These interactions ultimately lead to the observed biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences between the target compound and its analogues:
Key Observations:
- Polarity : The target compound’s hydroxyethyl groups confer higher hydrophilicity compared to chlorinated analogues (e.g., ), which are more lipophilic .
- Reactivity : Chloroacetyl derivatives (e.g., ) exhibit higher reactivity due to the electrophilic ketone, whereas hydroxyethyl groups in the target compound favor hydrogen bonding or chelation .
- Biological Relevance : Pyrazolopyrimidine-containing analogues (e.g., ) are associated with kinase inhibition or antimicrobial activity, while the target’s hydroxyethyl groups may enhance solubility in drug formulations .
Physicochemical Properties
Key Observations:
- The target compound’s 6 hydrogen bond donors and 10 acceptors make it exceptionally soluble in polar solvents like water or ethanol, unlike dichlorophenyl derivatives .
- Chlorinated analogues (e.g., ) exhibit lower solubility but better membrane permeability due to lipophilicity .
Reactivity Trends:
- Chloroacetyl derivatives (e.g., ) undergo nucleophilic substitution or ketone-based reactions .
- The target compound’s hydroxyethyl groups may participate in esterification or etherification reactions .
Key Observations:
Biological Activity
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, drawing on diverse sources to provide a comprehensive overview.
Structural Characteristics
The compound features a phenyl ring substituted with a bis(2-hydroxyethyl)amino group and a 4-chlorophenyl moiety, linked to an acetonitrile functional group. The presence of hydroxyl and amino groups enhances its solubility and bioavailability, making it a candidate for drug development.
| Structural Feature | Description |
|---|---|
| Phenyl Ring | Central aromatic structure providing stability |
| Bis(2-hydroxyethyl)amino Group | Enhances solubility and potential biological interactions |
| 4-Chlorophenyl Moiety | May influence biological activity through halogen bonding |
| Acetonitrile Group | Contributes to chemical reactivity and potential for nucleophilic substitution |
Synthesis
The synthesis of {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile involves multiple steps, typically including the formation of the bis(2-hydroxyethyl)amine derivative followed by substitution reactions to introduce the chlorophenyl and acetonitrile groups. Careful control over reaction conditions is essential for achieving high yields and purity.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. The compound {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile's potential as an HDAC inhibitor warrants further investigation.
- Case Study : A related compound, 4-[bis-(2-chloroethyl)-amino]-benzamide, demonstrated potent inhibitory activity against HDAC3 with an IC50 value of 95.48 nM in vitro. This suggests that similar mechanisms may be at play for {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile, potentially leading to antiproliferative effects against tumor cells .
Antimicrobial Activity
Preliminary studies indicate that compounds with amino and hydroxyl functional groups may possess antimicrobial properties. The interaction of {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile with bacterial enzymes or receptors could contribute to its bioactivity.
- Research Finding : Compounds structurally similar to {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile have been reported to exhibit antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
The mechanism through which {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Nucleophilic Activity : The amino group may act as a nucleophile in various reactions, potentially interacting with biological macromolecules.
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways involved in growth and apoptosis.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for synthesizing {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 2-(4-chloro-3-methoxyphenyl)acetonitrile (CAS 13726-21-1) may serve as precursors, with the bis(2-hydroxyethyl)amino group introduced via alkylation using ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves controlling reaction temperature (60–80°C), stoichiometric ratios (1:2 for amine:alkylating agent), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyethyl groups at δ 3.6–4.1 ppm) and confirm substitution patterns .
- X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves bond lengths and angles, particularly verifying the spatial arrangement of the bis(2-hydroxyethyl)amino and 4-chlorophenyl groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ expected at m/z ~345) .
Q. What are the critical purity thresholds for this compound in pharmacological studies, and how can impurities be minimized?
- Methodological Answer : Purity ≥95% (HPLC) is typically required. Impurities such as unreacted 4-chlorophenylacetonitrile or residual solvents (DMF, THF) can be reduced via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) . Quantify impurities using GC-MS or LC-MS with internal standards .
Advanced Research Questions
Q. How does the electronic configuration of the bis(2-hydroxyethyl)amino group influence the compound’s reactivity in photochemical or catalytic applications?
- Methodological Answer : The electron-donating hydroxyethyl groups increase electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution. Computational studies (DFT calculations) can model charge distribution, while experimental validation may involve UV-Vis spectroscopy to assess absorption maxima shifts under varying pH conditions .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Systematic solubility profiling in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) at 25°C and 50°C identifies solvent-solute interactions. For example, solubility in DMSO (≥50 mg/mL) contrasts with poor solubility in hexane (<1 mg/mL). Conflicting data may arise from hydration states or polymorphic forms, resolved via PXRD and thermogravimetric analysis (TGA) .
Q. How can researchers design derivatives to enhance the compound’s stability under physiological conditions?
- Methodological Answer :
- Structural Modifications : Replace the acetonitrile group with a carboxylate (e.g., via hydrolysis to 4-[bis(2-hydroxyethyl)amino]phenyl)(4-chlorophenyl)acetic acid) to improve aqueous stability .
- Protecting Groups : Temporarily protect hydroxyethyl groups with acetyl or tert-butyldimethylsilyl (TBS) moieties during synthesis to prevent oxidation .
- Accelerated Stability Testing : Expose derivatives to pH 1–9 buffers at 40°C for 14 days, monitoring degradation via HPLC .
Q. What mechanistic insights explain discrepancies in catalytic activity when this compound is used in cross-coupling reactions?
- Methodological Answer : The 4-chlorophenyl group may act as an electron-withdrawing ligand, modulating catalytic metal centers (e.g., Pd or Cu). Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can correlate substituent effects with reaction rates. Contradictions in activity may arise from competing pathways (e.g., homocoupling vs. heterocoupling), addressed by optimizing catalyst loading (1–5 mol%) and ligand-metal ratios .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s fluorescence properties?
- Methodological Answer : Fluorescence discrepancies (e.g., λ_em = 420 nm vs. 450 nm) may stem from aggregation-caused quenching (ACQ) or solvent polarity effects. Conduct concentration-dependent fluorescence assays (1–100 µM) in degassed solvents. Compare quantum yields using integrating sphere techniques and validate via time-resolved fluorescence spectroscopy .
Q. What experimental protocols reconcile variations in biological activity data across cell lines?
- Methodological Answer : Standardize assays using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
